2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide
Overview
Description
2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C8H7Cl2N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms at positions 2 and 4 of the pyrimidine ring, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at position 5 of the pyrimidine ring .
Preparation Methods
The synthesis of 2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the reaction of appropriate precursors such as 2,4-dichloropyrimidine.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and nucleophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2,4-Dichloro-N-cyclopropylpyrimidine-5-carboxamide can be compared with other similar compounds, such as:
2,4-Dichloropyrimidine: Lacks the cyclopropyl and carboxamide groups, making it less complex and potentially less versatile in its applications.
N-Cyclopropylpyrimidine-5-carboxamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2,4-Dichloro-N-methylpyrimidine-5-carboxamide: Contains a methyl group instead of a cyclopropyl group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2,4-dichloro-N-cyclopropylpyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O/c9-6-5(3-11-8(10)13-6)7(14)12-4-1-2-4/h3-4H,1-2H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNILMIHODUAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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